Vallesiachotamine

概要

説明

- Vallesiachotamine is a monoterpene indole alkaloid found in various plant species, including Palicourea rigida and Vallesia dichotoma.

- It possesses anti-tumor activity and has been investigated for its potential in cancer treatment.

Synthesis Analysis

- The synthesis of Vallesiachotamine is not explicitly mentioned in the available literature. However, it is naturally occurring and can be isolated from specific plant sources.

Molecular Structure Analysis

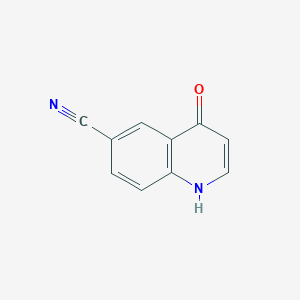

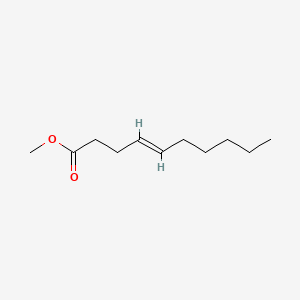

- Vallesiachotamine has the molecular formula C21H22N2O3 .

- Its structure includes an indole ring system and a lactone moiety.

- Crystallographic studies have confirmed its structure.

Chemical Reactions Analysis

- Specific chemical reactions involving Vallesiachotamine are not widely reported.

- Further research is needed to explore its reactivity and potential transformations.

Physical And Chemical Properties Analysis

- Vallesiachotamine is a brown powder with a melting point around 523-524 K.

- It is soluble in chloroform, methanol, and other organic solvents.

科学的研究の応用

Summary:

Vallesiachotamine, along with other natural alkaloids, has been investigated as a potential treatment for Alzheimer’s disease (AD). AD is a progressive neurodegenerative disorder characterized by cognitive decline and memory impairment. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key pharmacological strategy for AD treatment. Alkaloids like vallesiachotamine have demonstrated anticholinesterase activity, making them promising candidates .

Experimental Procedures:

- In vitro experiments involved treating cells with vallesiachotamine to assess cytotoxicity and necrosis .

Results:

- The compound exhibited cytotoxicity toward human melanoma cells, suggesting its potential therapeutic use .

2. Indole Production and Environmental Factors

Summary:

Indole is a common molecule produced by various organisms, including bacteria. It plays essential roles in cell signaling, stress response, and microbial interactions. Vallesiachotamine, being an indole alkaloid, contributes to the pool of indole compounds in natural environments. Factors affecting indole production include the availability of exogenous tryptophan and the microbial context .

Results:

Safety And Hazards

- Vallesiachotamine is not classified as hazardous.

- In case of exposure, follow standard first aid measures.

- Immediate medical attention is required if necessary.

将来の方向性

- Investigate Vallesiachotamine’s potential as a multifunctional natural drug agent against diabetes mellitus and lung cancer .

- Explore its interactions with other biological targets.

特性

IUPAC Name |

methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-JXSBNBLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vallesiachotamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)

![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid](/img/structure/B1599889.png)